![molecular formula C62H70F12N14P2 B13791253 N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate CAS No. 253267-46-8](/img/structure/B13791253.png)
N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple cyanopropyl and aminophenyl groups, making it a valuable material for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves multiple steps. The primary synthetic route includes the reaction of 4-bis(3-cyanopropyl)aminophenyl with P-phenylenediamine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological systems and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
作用機序
The mechanism of action of N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, influencing their activity and function. This binding can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms and developing new therapeutic strategies .
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: Similar in structure but lacks the cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-biphenylyl)benzidine: Contains biphenyl groups instead of cyanopropyl groups.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: Features methoxy groups instead of cyanopropyl groups
Uniqueness
N,N,N’‘,N’'-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate is unique due to its multiple cyanopropyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring high specificity and efficiency .
特性
CAS番号 |
253267-46-8 |
|---|---|
分子式 |
C62H70F12N14P2 |
分子量 |
1301.2 g/mol |
IUPAC名 |
[4-[bis[4-[bis(3-cyanopropyl)amino]phenyl]azaniumyl]phenyl]-bis[4-[bis(3-cyanopropyl)amino]phenyl]azanium;dihexafluorophosphate |
InChI |
InChI=1S/C62H68N14.2F6P/c63-37-1-9-45-71(46-10-2-38-64)53-17-25-57(26-18-53)75(58-27-19-54(20-28-58)72(47-11-3-39-65)48-12-4-40-66)61-33-35-62(36-34-61)76(59-29-21-55(22-30-59)73(49-13-5-41-67)50-14-6-42-68)60-31-23-56(24-32-60)74(51-15-7-43-69)52-16-8-44-70;2*1-7(2,3,4,5)6/h17-36H,1-16,45-52H2;;/q;2*-1/p+2 |
InChIキー |
ZFXXQPKYTLRDFX-UHFFFAOYSA-P |
正規SMILES |
C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)N(CCCC#N)CCCC#N)C3=CC=C(C=C3)N(CCCC#N)CCCC#N)[NH+](C4=CC=C(C=C4)N(CCCC#N)CCCC#N)C5=CC=C(C=C5)N(CCCC#N)CCCC#N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


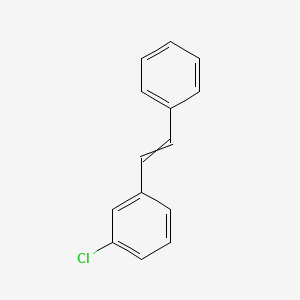
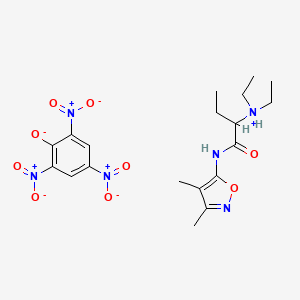
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
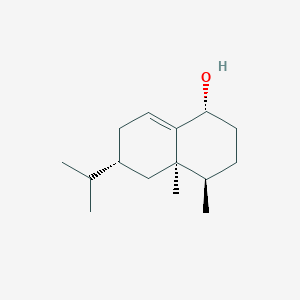
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
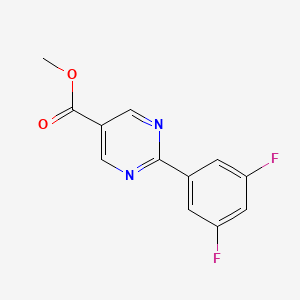
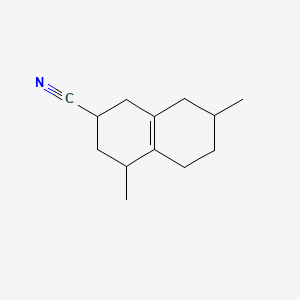


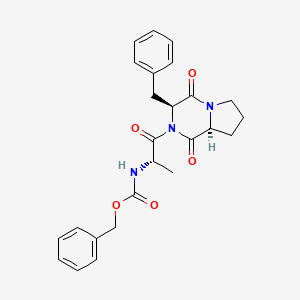
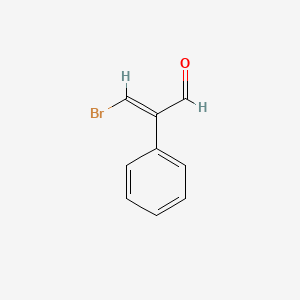
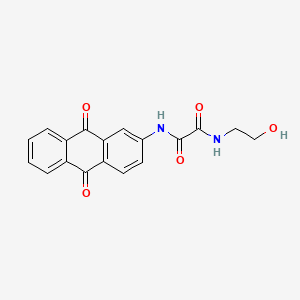
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
